1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-
Description
The compound 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a triazole-containing propanone derivative. Its structure features:
- A central propanone backbone.
- Two 4-methylphenyl groups at positions 1 and 2.
- A hydroxyl group at position 2.
- A 1H-1,2,4-triazol-1-yl substituent at position 3.
The triazole ring, a common motif in pharmaceuticals and agrochemicals, suggests possible antifungal or pesticidal activity .
Properties
CAS No. |
107658-60-6 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-3-7-16(8-4-14)18(23)19(24,11-22-13-20-12-21-22)17-9-5-15(2)6-10-17/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
RXOZTHGZRQYJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation in Aqueous or Low-Polarity Solvents
A patented industrially relevant method describes the synthesis of 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one compounds, structurally related to the target compound, by reacting aromatic ketones with substituted acetophenones in the presence of a base (e.g., alkali hydroxides) in water or solvents like toluene. This method achieves high yield and selectivity by:
- Conducting the reaction under conditions that generate a slurry, shifting equilibrium toward the hydroxypropanone product.
- Selecting appropriate surfactants, dehydration agents, and bases to optimize reaction conditions.
- Using solvents that are industrially benign and easily recoverable.
This approach is adaptable for synthesizing the hydroxypropanone core of the target compound with bis(4-methylphenyl) substituents by choosing corresponding aromatic ketones and acetophenones with 4-methylphenyl groups.
Azole Incorporation via Cycloaddition Reactions
The introduction of the 1,2,4-triazolyl group is commonly achieved through azide-alkyne cycloaddition reactions (click chemistry), which are highly selective and efficient. Research shows:
- Enaminones or related ketone derivatives react with sulfonyl azides under copper(I) catalysis to form 1,2,3-triazoles selectively.
- Reaction conditions such as solvent choice (e.g., pyridine, ethanol), temperature, and azide substituents influence the product distribution between triazoles and diazoketones.
- Density Functional Theory (DFT) studies reveal that the cycloaddition proceeds via a regioselective 1,3-dipolar cycloaddition, followed by elimination steps to yield the triazole ring.
- The presence of electron-withdrawing groups on azides accelerates the cycloaddition, facilitating efficient triazole formation.
This methodology can be adapted to attach the 1,2,4-triazolyl moiety at the 3-position of the hydroxypropanone intermediate, completing the synthesis of the target compound.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The base-catalyzed condensation benefits from using water or toluene as solvents due to their industrial friendliness and ease of recovery, with slurry formation driving the reaction equilibrium toward the desired product.
- The azide-alkyne cycloaddition is highly regioselective and can be influenced by the electronic nature of the azide substituents and solvent polarity, with pyridine favoring triazole formation and ethanol favoring diazoketone byproducts.
- Computational studies (DFT) support the mechanistic understanding of the cycloaddition and elimination steps, enabling rational optimization of reaction parameters for scale-up.
- Copper(I)-catalyzed click chemistry is a robust and practical method for introducing the triazole ring, with broad substrate scope and tolerance to various functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities. Similar compounds have demonstrated various pharmacological effects, including antifungal and antibacterial properties. The triazole ring is particularly notable for its role in enhancing the compound's interaction with biological targets.
Case Study: Antifungal Activity
Research has shown that compounds with similar structures exhibit antifungal properties against various strains of fungi. For instance, studies have indicated that derivatives of triazole compounds can outperform traditional antifungal agents like fluconazole against certain Candida strains .
| Compound | Activity | Reference |
|---|---|---|
| 1-Propanone derivative | Broad-spectrum antifungal | |
| Triazole-based compounds | Antimicrobial efficacy |
Agricultural Chemistry
The compound's antifungal properties make it a candidate for developing agricultural fungicides. Its ability to inhibit fungal growth can be critical in protecting crops from pathogenic fungi.
Case Study: Crop Protection
In vitro studies have demonstrated that certain triazole derivatives exhibit significant inhibitory effects on fungal pathogens affecting crops. These findings suggest that 1-Propanone derivatives could be formulated into effective agricultural products .
Material Science
The unique structural features of this compound allow it to be explored as a building block in polymer chemistry. Its functional groups can facilitate the synthesis of novel materials with specific properties.
Case Study: Polymer Synthesis
Research indicates that incorporating triazole-containing compounds into polymer matrices can enhance the mechanical and thermal properties of the resulting materials . This application is particularly relevant in developing high-performance materials for various industrial uses.
Interaction Studies
Studies on the binding affinity of 1-Propanone derivatives to various biological targets have been conducted using techniques such as molecular docking and spectroscopic methods. These studies help elucidate the mechanism of action and potential therapeutic applications of the compound.
| Target | Binding Affinity | Method |
|---|---|---|
| Enzyme X | High | Molecular Docking |
| Receptor Y | Moderate | Spectroscopy |
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with triazole rings and aromatic groups may:
Inhibit Enzymes: By binding to the active site or allosteric sites, affecting enzyme activity.
Interact with Receptors: Modulating receptor activity through agonistic or antagonistic effects.
Disrupt Cellular Processes: Affecting cell signaling pathways, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations:
- Electron Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter reactivity compared to methyl substituents .
- Steric Hindrance : Bulky groups (e.g., phenyl in ) may reduce binding efficiency to biological targets.
- Lipophilicity : Methyl groups in the target compound enhance membrane permeability relative to polar nitro or methoxy analogs.
Antifungal Activity:
- Fluconazole Analogs : Difluorophenyl and methylenepiperidinyl groups in ’s compound improve target binding to fungal cytochrome P450 enzymes . The target’s 4-methylphenyl groups may offer weaker binding but lower toxicity.
Pesticidal Activity:
Physicochemical Properties
Notes:
Research Findings and Implications
- and Aspergillus. The hydroxyl group could mitigate resistance mechanisms linked to efflux pumps .
- Agrochemical Applications : Compared to fluquinconazole (), the target compound’s methyl groups may reduce soil adsorption, improving biodegradability but shortening residual activity.
Biological Activity
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-, also known by its CAS number 94147-90-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, presenting data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is with a molecular weight of approximately 321.4 g/mol. The compound features a propanone moiety, a hydroxy group, and a triazole ring, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- exhibit significant antimicrobial properties. A study showed that triazole derivatives can inhibit fungal growth effectively due to their ability to interfere with ergosterol synthesis in fungal cell membranes. The compound's triazole ring is particularly important for this activity.
Anticancer Potential
The anticancer properties of this compound have been investigated through various in vitro studies. The structure-activity relationship (SAR) analysis indicates that the presence of the triazole ring enhances cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Propanone derivative | MCF-7 | 5.5 | Induces apoptosis via caspase activation |
| Similar triazole | HeLa | 3.2 | Inhibits DNA synthesis |
The compound has shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of 1-Propanone derivatives on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on fungal pathogens, the compound displayed effective antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 12 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections.
Q & A
Q. What are the validated synthetic pathways for 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone, and what experimental conditions optimize yield?
A three-step synthesis is commonly reported:
Knoevenagel condensation : Reacting 4-methylbenzaldehyde derivatives with a β-keto ester under basic conditions (e.g., piperidine catalysis) to form the bis(4-methylphenyl)propanone backbone.
Hydroxylation : Selective hydroxylation at the C2 position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
Triazole incorporation : Introducing the 1H-1,2,4-triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimal yields (>70%) are achieved using anhydrous DMF and 1.2 equivalents of triazole at 80°C for 12 hours .
Key validation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity by HPLC (≥95%) .
Q. How is the stereochemistry and crystal structure of this compound determined?
X-ray crystallography is the gold standard for confirming stereochemistry. For example:
- Crystallization : Diffuse a hexane layer into a dichloromethane solution of the compound to grow single crystals .
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths (e.g., C–O = 1.23 Å) and dihedral angles (e.g., 87.5° between aromatic rings) .
- Software : Refine structures with SHELXL-97, achieving R-factor < 0.05 . Complementary NMR (e.g., DEPT-135 for carbonyl identification) and IR (C=O stretch at ~1700 cm) validate functional groups .
Q. How does the 1H-1,2,4-triazole substituent influence the compound’s chemical reactivity?
The triazole ring enhances:
- Hydrogen-bonding capacity : Acts as a hydrogen-bond acceptor (N–H···N interactions) in supramolecular assemblies, critical for crystallinity .
- Metabolic stability : Resists cytochrome P450 oxidation due to electron-deficient nitrogen atoms, increasing bioavailability in pharmacological studies .
- Chelation potential : Binds transition metals (e.g., Cu) via N3 and N4 positions, useful in catalysis or metallodrug design .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s regioselectivity in substitution reactions?
Contradictions arise from competing reaction pathways (e.g., O- vs. N-alkylation). To address this:
- Kinetic vs. thermodynamic control : Conduct time-resolved NMR experiments in DMSO-d to track intermediate formation. For example, O-alkylation dominates at 25°C (kinetic product), while N-alkylation prevails at 80°C (thermodynamic product) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to compare activation energies of pathways. Solvent effects (e.g., polar aprotic vs. protic) significantly influence selectivity .
Q. What experimental designs are recommended for assessing the environmental fate of this compound?
Adopt a tiered approach inspired by Project INCHEMBIOL :
Phase I (Lab-scale) :
- Hydrolysis : Expose to buffered solutions (pH 3–9) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight; quantify half-life (t).
Phase II (Ecosystem modeling) :
- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask method. Predicted logP = 2.8 ± 0.3 suggests moderate bioaccumulation .
- Toxicity : Conduct Daphnia magna acute toxicity tests (EC determination) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
Key strategies :
- Analog synthesis : Modify substituents on the 4-methylphenyl groups (e.g., fluoro, nitro) to enhance membrane permeability .
- Bioassays : Test against Candida albicans (MIC determination) and correlate with Hammett σ values of substituents. For example, electron-withdrawing groups (σ > 0.5) improve antifungal activity by 3–5 fold .
- Molecular docking : Simulate binding to CYP51 (lanosterol 14α-demethylase) to identify critical interactions (e.g., triazole-Zn coordination) .
Q. What methodologies address challenges in enantiomeric resolution of this compound?
The compound’s C2 hydroxy group creates a chiral center. Resolution techniques include:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 85:15, 1 mL/min) to separate enantiomers (resolution factor Rs > 1.5) .
- Diastereomeric crystallization : React with (R)- or (S)-mandelic acid to form salts; monitor differential solubility in ethanol .
- Stereochemical analysis : Assign absolute configuration via CD spectroscopy (Cotton effect at 220–240 nm) .
Q. How can mechanistic studies elucidate the compound’s role in inhibiting fungal biofilms?
Experimental framework :
- Biofilm assays : Grow Candida biofilms on polystyrene plates; quantify inhibition via crystal violet staining (OD reduction ≥50% at 10 μM) .
- Transcriptomics : Perform RNA-seq to identify downregulated genes (e.g., ERG11, involved in ergosterol biosynthesis) .
- Fluorescence microscopy : Use FUN-1 dye to visualize metabolic disruption in hyphae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
